N-[2-({[4-(3-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16353787
Molecular Formula: C24H27N5O4
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N5O4 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | N-[2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C24H27N5O4/c1-33-19-7-4-6-18(16-19)28-11-13-29(14-12-28)24(32)23(31)26-10-9-25-22(30)21-15-17-5-2-3-8-20(17)27-21/h2-8,15-16,27H,9-14H2,1H3,(H,25,30)(H,26,31) |
| Standard InChI Key | BILYHSGMUKGCFU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Introduction
[Introduction to N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide](pplx://action/followup)
N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound featuring a unique combination of structural elements, including an indole ring, a piperazine moiety, and an acetylamino group. This compound is of interest in medicinal chemistry due to its potential applications in developing pharmaceuticals that target various biological pathways. The presence of the methoxyphenyl group enhances its lipophilicity, which could improve its bioavailability and interaction with biological targets.
Medicinal Chemistry
The compound's unique structure suggests potential applications in medicinal chemistry, particularly in developing drugs that interact with specific biological targets. The indole and piperazine moieties are common in many pharmaceuticals, often contributing to biological activity by interacting with enzymes or receptors.
Chemical Reactivity
The compound's chemical reactivity is influenced by its functional groups. Key reactions may include modifications to the indole ring, piperazine moiety, or the acetylamino group, which are essential for enhancing pharmacological properties or facilitating synthesis.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide | C24H27N5O4 | 449.5 g/mol | 1081130-54-2 |
| 3-{2-[4-(3-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide | C27H26N4O5 | 486.5 g/mol | 50841929 |
Both compounds feature a piperazine ring with a methoxyphenyl substituent, but they differ in their core structures and molecular weights.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume